

An In-depth Technical Guide to the Solubility Profile of Diethanolammonium Linoleate

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Compound of Interest

Compound Name: *Diethanolammonium linoleate*

Cat. No.: *B15194538*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **diethanolammonium linoleate**. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document synthesizes known qualitative information and provides a detailed, adaptable experimental protocol for researchers to determine the solubility profile in their specific solvent systems.

Introduction to Diethanolammonium Linoleate

Diethanolammonium linoleate is an amine salt formed from the reaction of linoleic acid, a polyunsaturated omega-6 fatty acid, and diethanolamine. It functions as a surfactant and emulsifying agent and finds applications in various industries, including cosmetics, detergents, and industrial lubricants.[1] Its amphiphilic nature, possessing both a hydrophobic fatty acid tail and a hydrophilic diethanolammonium headgroup, governs its solubility behavior.

Solubility Data

Quantitative solubility data for **diethanolammonium linoleate** is sparse in scientific literature. The following table summarizes the available qualitative and limited quantitative information. It is important to note that the closely related compound, diethanolamine oleate, is often used interchangeably in commercial contexts, and its solubility characteristics are expected to be very similar.[1]

Solvent	Solubility	Temperature	Data Type	Reference
Water	Miscible	Not Specified	Qualitative	[2]
Water	< 1 mg/mL	25 °C (77 °F)	Quantitative	[3]
Ethanol	Soluble	Not Specified	Qualitative	[1]
Chloroform	Soluble	Not Specified	Qualitative	[1]
Benzene	Soluble	Not Specified	Qualitative	[1]

Note: The quantitative data point of "< 1 mg/mL" suggests that while it may be miscible at some concentrations, its solubility limit under these specific conditions is low.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of **diethanolammonium linoleate** in a given solvent. This protocol is based on the standard "shake-flask" method, followed by a quantitative analysis technique suitable for surfactants.

3.1. Materials and Equipment

- **Diethanolammonium linoleate** (high purity)
- Selected solvents (analytical grade)
- Thermostatically controlled shaker or water bath
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Analytical instrument for quantification (e.g., HPLC, potentiometric titrator)
- Standardized cationic titrant (e.g., Hyamine® 1622) for titration

- Indicator for two-phase titration (e.g., mixed indicator of dimidium bromide and acid blue 1)

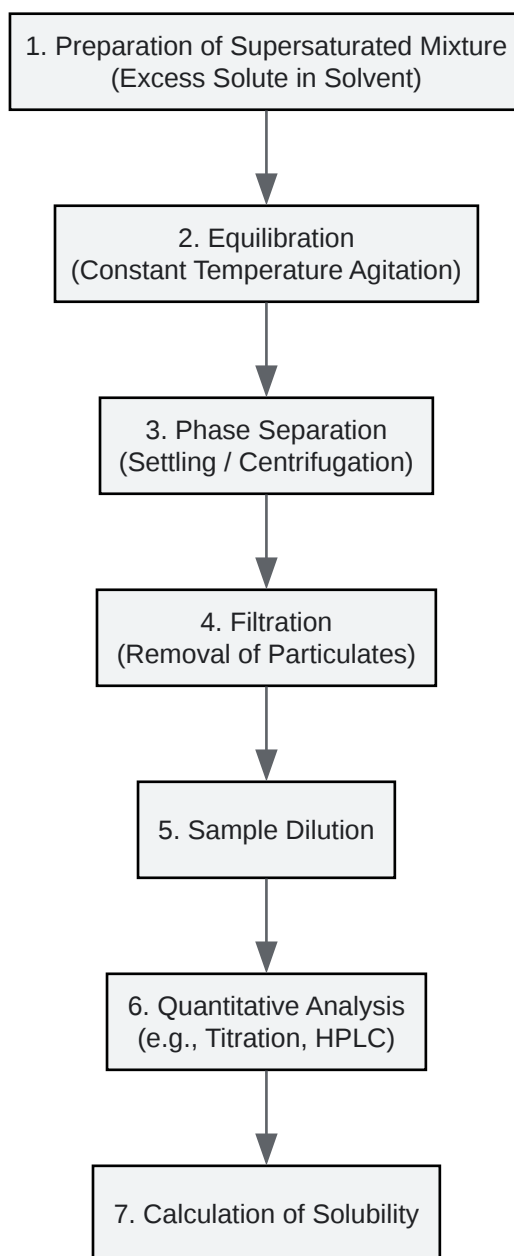
3.2. Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **diethanolammonium linoleate** to a series of flasks, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
 - Seal the flasks to prevent solvent evaporation.
 - Place the flasks in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time.
- Sample Separation:
 - After the equilibration period, allow the flasks to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
 - Carefully withdraw an aliquot of the supernatant using a pipette. To avoid disturbing the sediment, the pipette tip should be kept well below the liquid surface but above the solid phase.
 - For viscous solvents or fine suspensions, centrifuge the samples at a controlled temperature to facilitate the separation of the solid phase.
 - Immediately filter the collected supernatant through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved microparticles.
- Quantification of Dissolved Solute:
 - Accurately dilute the clear, filtered saturated solution with the appropriate solvent to a concentration suitable for the chosen analytical method.

- Titrimetric Method (for Anionic Surfactants): A common method for quantifying anionic surfactants is two-phase cationic titration.
 - Transfer a known volume of the diluted sample to a titration vessel.
 - Add the mixed indicator solution and an immiscible organic solvent (e.g., chloroform or a less hazardous alternative).
 - Titrate with a standardized cationic titrant. The endpoint is observed when the indicator color transfers from the organic phase to the aqueous phase.
- Chromatographic Method (HPLC): An alternative is to use High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV if the molecule has a chromophore). A calibration curve must be prepared using standard solutions of known **diethanolammonium linoleate** concentrations.
- Calculation of Solubility:
 - From the concentration determined by the analytical method and the dilution factor, calculate the concentration of **diethanolammonium linoleate** in the saturated solution.
 - Express the solubility in appropriate units, such as mg/mL or g/100g of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.



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Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of **diethanolammonium linoleate**. For precise applications, it is highly recommended that researchers perform their own solubility studies using the described protocol, tailored to their specific solvents and conditions.

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